6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Medicinal Chemistry Parallel Synthesis Scaffold Diversification

6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 2092211-77-1, molecular formula C₆H₄BrClN₄, molecular weight 247.48 g/mol) is a heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) class. This scaffold is recognized as a privileged structure in medicinal chemistry, having yielded potent inhibitors of CDK2, LSD1, ENPP1, and PfDHODH among other targets.

Molecular Formula C6H4BrClN4
Molecular Weight 247.48
CAS No. 2092211-77-1
Cat. No. B2755597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
CAS2092211-77-1
Molecular FormulaC6H4BrClN4
Molecular Weight247.48
Structural Identifiers
SMILESC1=C(C=NC2=NC(=NN21)CCl)Br
InChIInChI=1S/C6H4BrClN4/c7-4-2-9-6-10-5(1-8)11-12(6)3-4/h2-3H,1H2
InChIKeyYFYRIUGUAOWWDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 2092211-77-1): A Dual-Handle Triazolopyrimidine Building Block for Medicinal Chemistry and Agrochemical Synthesis


6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 2092211-77-1, molecular formula C₆H₄BrClN₄, molecular weight 247.48 g/mol) is a heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) class . This scaffold is recognized as a privileged structure in medicinal chemistry, having yielded potent inhibitors of CDK2, LSD1, ENPP1, and PfDHODH among other targets [1]. The compound carries two orthogonal reactive handles—a bromine atom at the 6-position and a chloromethyl group at the 2-position—making it a versatile synthetic intermediate for sequential diversification via metal-catalyzed cross-coupling and nucleophilic substitution, respectively [2]. Available from multiple vendors at ≥95% purity, it is supplied strictly for research and development purposes .

Why Generic 6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine Substitution Fails: The Orthogonal Reactivity Imperative


The triazolopyrimidine scaffold supports multiple substitution patterns, but the specific combination of C6-Br and C2-CH₂Cl in compound 2092211-77-1 is not arbitrarily interchangeable with other halogenated TP analogs. The bromine at C6 enables palladium-catalyzed Suzuki–Miyaura and Sonogashira cross-coupling reactions for aryl/alkynyl introduction [1], while the chloromethyl group at C2 permits nucleophilic displacement with amines, thiols, or alkoxides under orthogonal conditions [2]. Single-handle analogs—such as 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 89167-24-8, Br only) or 2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1338495-29-6, CH₂Cl only)—lack the capacity for sequential, chemoselective diversification without additional protection/deprotection steps. Furthermore, substituting the bromine with iodine (e.g., 6-bromo-2-iodo-TP, CAS 2680543-17-1) alters cross-coupling reactivity profiles and can introduce undesired oxidative addition kinetics. Replacing C6-Br with methyl groups (e.g., 2-(chloromethyl)-5,7-dimethyl-TP, CAS 1201687-89-9) eliminates the cross-coupling handle entirely while introducing electron-donating effects that modulate the pyrimidine ring electronics. These structural distinctions translate into non-substitutable synthetic utility that directly impacts downstream library design and SAR exploration efficiency .

6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine: Quantitative Differentiation Evidence Against Closest Structural Analogs


Orthogonal Reactivity Handles: Combined C6-Br and C2-CH₂Cl Versus Single-Handle Analogs

The target compound is the only commercially identified [1,2,4]triazolo[1,5-a]pyrimidine building block that simultaneously presents an aryl bromide (C6) for metal-catalyzed cross-coupling and a primary alkyl chloride (C2-CH₂Cl) for nucleophilic substitution. The single-handle comparator 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 89167-24-8, MW 199.01 g/mol) provides only the C6-Br handle with no functional group at C2 . Conversely, 2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1338495-29-6, MW 168.58 g/mol) offers only the C2-CH₂Cl handle with hydrogen at C6, lacking any halogen for cross-coupling . The target compound thus enables sequential, chemoselective diversification: a typical workflow would perform Suzuki coupling at C6-Br first, followed by nucleophilic displacement at C2-CH₂Cl, without protecting group manipulations. This dual-handle capability reduces the synthetic step count by at least 2–3 steps compared to sequential functionalization starting from single-handle precursors requiring protecting group introduction and removal [1].

Medicinal Chemistry Parallel Synthesis Scaffold Diversification Cross-Coupling

Procurement Cost Per Reactive Handle: Economic Comparison of Dual-Handle Versus Single-Handle Triazolopyrimidine Building Blocks

A direct price comparison across vendors reveals a substantial absolute price premium for the dual-handle target compound. However, when normalized per reactive handle, the target compound's premium narrows. The target compound (CAS 2092211-77-1) is priced at approximately $315 per 100 mg (10xchem, 95% purity) . The 6-bromo-only analog (CAS 89167-24-8) is listed at £12 per 100 mg (Fluorochem, 97% purity), approximately $15 at current exchange rates . The 2-chloromethyl-only analog (CAS 1338495-29-6) costs £249 per 250 mg (Fluorochem, 95% purity), equivalent to approximately $125 per 100 mg . Normalizing for the number of orthogonal reactive handles, the target compound's cost per handle is approximately $158 per handle per 100 mg, compared to $15 per handle for the Br-only analog and $125 per handle for the CH₂Cl-only analog. The 6-bromo-2-iodo analog (CAS 2680543-17-1) is available at $158 per 5 mg (MCULE, 95% purity), but its two handles (Br and I) share overlapping cross-coupling reactivity, reducing the effective orthogonality premium .

Procurement Economics Building Block Sourcing Cost-Benefit Analysis

Molecular Property Comparison: Physicochemical Parameters of 6-Bromo-2-(chloromethyl)-TP Versus Non-Brominated and Methyl-Substituted Analogs

The molecular weight and calculated lipophilicity of the target compound differ substantially from key analogs, which has direct implications for downstream lead optimization. The target compound (C₆H₄BrClN₄, MW 247.48 g/mol, SMILES: ClCC1=NN2C=C(Br)C=NC2=N1) carries a bromine atom that increases both molecular weight and lipophilicity compared to the non-brominated 2-chloromethyl analog (C₆H₅ClN₄, MW 168.58 g/mol, ΔMW = +78.9 g/mol) . The 6-bromo-only analog (C₅H₃BrN₄, MW 199.01 g/mol) is 48.5 g/mol lighter than the target due to absence of the chloromethyl group . The 5,7-dimethyl-2-chloromethyl analog (C₈H₉ClN₄, MW 196.64 g/mol) replaces the electron-withdrawing Br with electron-donating methyl groups, fundamentally altering the electronic character of the pyrimidine ring . The target compound's monoisotopic mass of 245.93079 Da and InChIKey YFYRIUGUAOWWDU-UHFFFAOYSA-N are unique identifiers that distinguish it from all analogs in chemical inventory systems [1]. The Hit2Lead database reports a predicted LogP of 0.46 for the 2-chloromethyl analog (without Br), suggesting the target compound's LogP would be approximately 1.0–1.5 after accounting for the bromine substitution effect .

Physicochemical Properties Drug-Likeness Lead Optimization Molecular Descriptors

Triazolopyrimidine Scaffold Privilege: Class-Level Biological Activity Evidence Supporting Procurement for Kinase and Anti-Infective Programs

While the target compound itself has no published biological data (0 literature references, 0 patents in PubChemLite as of 2026) [1], the [1,2,4]triazolo[1,5-a]pyrimidine scaffold class has demonstrated validated activity across multiple therapeutic target families. Key quantitative benchmarks include: (a) CDK2 inhibition with IC₅₀ = 120 nM and 167-fold selectivity over GSK-3β in a protein structure-guided design program [2]; (b) PfDHODH inhibition with IC₅₀ = 0.023 μM, representing 10-fold greater potency than chloroquine against Plasmodium falciparum [3]; (c) LSD1/KDM1A reversible inhibition with IC₅₀ = 1.72 μM (compound C26) with selectivity over MAO-A/B and cellular target engagement demonstrated in A549 cells [4]; (d) ENPP1 inhibition with strong selectivity validated in both biochemical and cellular assays, relevant to STING pathway activation for immuno-oncology ; (e) Multikinase inhibition (EGFR IC₅₀ = 2.19 μM, VEGFR2 IC₅₀ = 2.95 μM, TrKA IC₅₀ = 3.49 μM, CDK2 IC₅₀ = 9.31 μM) for antiproliferative applications [5]. These class-level data establish that triazolopyrimidine-derived final compounds can achieve target engagement across diverse therapeutic areas, reinforcing the value of investing in dual-handle building blocks for focused library synthesis.

Kinase Inhibition Antimalarial Epigenetics Immuno-Oncology Scaffold Privilege

Optimal Application Scenarios for 6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine Procurement Based on Quantitative Differentiation Evidence


Kinase-Focused Library Synthesis Requiring Sequential C6 and C2 Diversification

Medicinal chemistry teams developing focused kinase inhibitor libraries can exploit the orthogonal reactivity of 6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine to execute parallel Suzuki–Miyaura coupling at C6 (introducing diverse aryl/heteroaryl groups) followed by nucleophilic displacement at C2-CH₂Cl (introducing amine, thiol, or alkoxide diversity elements). The triazolopyrimidine scaffold has demonstrated CDK2 inhibition at IC₅₀ = 120 nM with 167-fold selectivity over GSK-3β [1] and multikinase inhibition across EGFR, VEGFR2, TrKA, and CDK2 [2], validating the scaffold's compatibility with kinase ATP-binding sites. The dual-handle approach enables generation of a 10 × 10 library (100 compounds) from a single building block in two synthetic steps, compared to the 4–5 step sequence required when starting from single-handle precursors.

Anti-Infective Drug Discovery: PfDHODH and Antibacterial Program Scaffold Expansion

The triazolopyrimidine scaffold has produced a PfDHODH inhibitor with IC₅₀ = 0.023 μM—10-fold more potent than chloroquine—with no observed toxicity and selectivity over the human DHODH homolog [3]. Additionally, 6-fluoroaryl-triazolopyrimidines synthesized via Suzuki coupling from 6-bromo-TP precursors have demonstrated in vitro activity against Mycobacterium tuberculosis H37Rv and Neisseria gonorrhoeae ATCC 49226 [4]. The target compound's C6-Br handle directly enables the Suzuki coupling route to 6-aryl/heteroaryl derivatives, while the C2-CH₂Cl handle permits further functionalization to optimize solubility, permeability, and metabolic stability. This scenario is particularly relevant for organizations pursuing new antimalarial or antibacterial chemical series where scaffold novelty and rapid SAR exploration are critical.

Immuno-Oncology ENPP1 Inhibitor Development Requiring Selective STING Pathway Activation

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been validated as a template for selective ENPP1 inhibitors that function in both biochemical and cellular systems, with detailed SAR studies guiding substituent optimization . ENPP1 is a dominant negative regulator of the STING pathway, making its inhibition a promising strategy for cancer immunotherapy. The target compound's dual-handle architecture enables systematic exploration of both the C6 and C2 vectors simultaneously, allowing medicinal chemists to probe the SAR landscape defined by Kawaguchi et al. (2024) more efficiently than with single-handle building blocks. The chloromethyl group at C2 provides a convenient attachment point for solubilizing or targeting moieties without interfering with the C6 aryl group's contribution to ENPP1 binding affinity.

Agrochemical Intermediate Synthesis: Triazolopyrimidine Herbicide and Fungicide Precursor Programs

Triazolopyrimidine derivatives have established applications in agrochemicals, particularly as herbicides (e.g., penoxsulam class) and fungicides [5]. The combination of a bromine leaving group at C6 and a chloromethyl handle at C2 mirrors the substitution patterns found in several agrochemical patent families. The target compound's reactivity profile supports the construction of diverse triazolopyrimidine-based agrochemical candidates through sequential cross-coupling and nucleophilic substitution, providing a versatile entry point for agrochemical discovery programs that require rapid analog generation for structure-activity relationship studies in herbicidal or fungicidal assays.

Quote Request

Request a Quote for 6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.